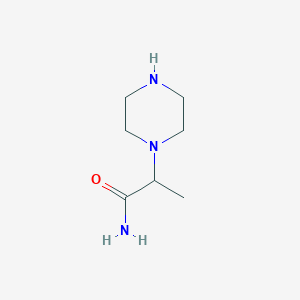![molecular formula C9H5F5O3 B2893090 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid CAS No. 338792-17-9](/img/structure/B2893090.png)
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound used in the synthesis of trifluoromethyl ethers .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents. For instance, the preparation of 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone involves a Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of “2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid” is C8H6F2O3 .Scientific Research Applications
Environmental Degradation and Monitoring
- Studies on polyfluoroalkyl chemicals, which are structurally similar to the compound , have examined their environmental persistence and potential for bioaccumulation. Research suggests that these substances, once released into the environment, can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are of significant concern due to their toxicological profiles. Environmental biodegradability studies are crucial for understanding the fate and impact of these chemicals in the ecosystem (Liu & Avendaño, 2013).
Treatment and Remediation Methods
- Research into the treatment of wastewater from industries that may use such compounds, including pesticide production, has highlighted the challenges in removing toxic pollutants. Techniques that combine biological processes and activated carbon filtration have shown promise in reducing these contaminants to meet regulatory standards. This underscores the importance of developing effective treatment solutions for high-strength industrial wastewaters (Goodwin et al., 2018).
Role in Organic Synthesis
- Organic acids, including those with fluorine substitutions, play a critical role in organic synthesis. For instance, trifluoromethanesulfonic acid has been extensively used for electrophilic aromatic substitution reactions, carbon-carbon, and carbon-heteroatom bond formations, among other applications. Its high protonating power and low nucleophilicity make it a valuable reagent for generating cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Result of Action
Based on its chemical structure and potential reactions, it could potentially influence a variety of cellular processes, leading to changes in cell function and potentially contributing to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .
properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)5-2-1-3-6(4-5)17-9(13,14)7(15)16/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMHHADPMHRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)O)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)

![6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2893015.png)

![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)


![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)

